molecular formula C10H15NO2 B13466618 Hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-6,1'-cyclobutan]-3-one

Hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-6,1'-cyclobutan]-3-one

Katalognummer: B13466618
Molekulargewicht: 181.23 g/mol
InChI-Schlüssel: CNRAUOHKLCXLSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-6,1’-cyclobutan]-3-one is a complex organic compound with the molecular formula C10H15NO2 and a molecular weight of 181.2316 g/mol . This compound features a unique spirocyclic structure, which includes an oxazole ring fused to a pyridine ring and a cyclobutane ring. The presence of these heterocyclic rings makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-6,1’-cyclobutan]-3-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, which is then fused with a pyridine ring. The final step involves the formation of the spirocyclic structure by introducing the cyclobutane ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for Hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-6,1’-cyclobutan]-3-one are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-6,1’-cyclobutan]-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce new substituents into the molecule .

Wissenschaftliche Forschungsanwendungen

Hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-6,1’-cyclobutan]-3-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of Hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-6,1’-cyclobutan]-3-one involves its interaction with specific molecular targets and pathways. The oxazole and pyridine rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-6,1’-cyclobutan]-3-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H15NO2

Molekulargewicht

181.23 g/mol

IUPAC-Name

spiro[5,7,8,8a-tetrahydro-1H-[1,3]oxazolo[3,4-a]pyridine-6,1'-cyclobutane]-3-one

InChI

InChI=1S/C10H15NO2/c12-9-11-7-10(3-1-4-10)5-2-8(11)6-13-9/h8H,1-7H2

InChI-Schlüssel

CNRAUOHKLCXLSL-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(C1)CCC3COC(=O)N3C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.